Carfilzomib Impurity 13 (hydrochloride)

Analytical Chemistry Pharmaceutical Analysis Impurity Profiling

Regulatory labs require well-characterized impurity standards for method validation, yet many suppliers provide limited analytical documentation. Carfilzomib Impurity 13 (HCl) is a fully characterized reference standard supplied with a complete Structure Elucidation Report and spectral data package. • System suitability marker for validated UHPLC methods resolving ≥9 carfilzomib-related substances with distinct retention times • Supports ANDA/NDA submissions with compliance to USP, EMA, JP, and BP pharmacopeial standards • Stable at 2-8°C for long-term use; supplied with detailed HPLC, MS, and NMR spectra for immediate method deployment

Molecular Formula C16H22N2O4 · HCl
Molecular Weight 342.8
Cat. No. B1164604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarfilzomib Impurity 13 (hydrochloride)
Synonyms(αS)-α-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoic acid, monohydrochloride
Molecular FormulaC16H22N2O4 · HCl
Molecular Weight342.8
Structural Identifiers
SMILESOC([C@H](CCC1=CC=CC=C1)NC(CN2CCOCC2)=O)=O.Cl
InChIInChI=1S/C16H22N2O4.ClH/c19-15(12-18-8-10-22-11-9-18)17-14(16(20)21)7-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,19)(H,20,21);1H/t14-;/m0./s1
InChIKeyCHAYZFKMWYMTMH-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carfilzomib Impurity 13 (Hydrochloride) Overview


Carfilzomib Impurity 13 (hydrochloride) is a chemically characterized reference standard, designated as (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid hydrochloride . It is a potential degradation product or process-related impurity found in commercial preparations of the proteasome inhibitor carfilzomib . This compound is supplied with a detailed analytical data package, including HPLC, MS, and NMR spectra, and meets stringent regulatory standards .

Workflow Analytical reference standard for impurity profiling
Selection Structured analog with certified purity and documentation
Use context Supports HPLC/UHPLC method validation and QC batch release

Why Carfilzomib Impurity 13 Cannot Be Substituted


Carfilzomib Impurity 13 (hydrochloride) cannot be generically substituted with other carfilzomib-related impurities or the active pharmaceutical ingredient (API) itself due to distinct structural, physicochemical, and biological properties. The parent drug carfilzomib is a tetrapeptide epoxyketone with a molecular weight of approximately 719.9 g/mol and a specific proteasome inhibitory activity (IC50 = 5.2 nM) . In contrast, Impurity 13 is a much smaller molecule (MW = 306.36 g/mol as free base, 342.8 g/mol as hydrochloride) lacking the epoxyketone warhead essential for proteasome inhibition . Additionally, a validated UHPLC method separates over nine distinct carfilzomib-related substances, each with unique retention times and response factors . Using an incorrect analog would compromise method accuracy, regulatory compliance, and ultimately patient safety.

Target Impurity Standard

Carfilzomib Impurity 13 (hydrochloride): distinct retention time, lacks epoxyketone warhead.

Potential Substitutes

API or other carfilzomib impurities: different chromatographic behavior and no certified impurity-specific documentation.

Structural mismatch: impurity lacks the epoxyketone warhead critical for proteasome inhibition activity; misidentification compromises method specificity.

Regulatory gap: generic substitutes may not provide pharmacopeial-grade documentation (USP/EP), risking ANDA/NDA acceptance.

Carfilzomib Impurity 13 vs. API & Impurities


Molecular Weight & Structural Differences vs. API

Carfilzomib Impurity 13 (hydrochloride) exhibits a molecular weight of 342.8 g/mol (free base: 306.36 g/mol) , which is significantly lower than the molecular weight of the active pharmaceutical ingredient (API) carfilzomib, which is approximately 719.9 g/mol . Furthermore, Impurity 13 lacks the critical epoxyketone warhead present in carfilzomib, as evidenced by its structure being a single amino acid derivative (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid , in contrast to the tetrapeptide epoxyketone structure of carfilzomib . This structural difference directly impacts chromatographic behavior and biological activity.

Mol. Weight vs API
Head-to-head
306.36 g/mol (free base) vs 719.9 g/mol (API)
Confirms distinct chromatographic retention and lack of proteasome inhibitory activity.
Method: calculated from molecular formulas
Analytical Chemistry Pharmaceutical Analysis Impurity Profiling

Storage Temperature vs. API

The recommended storage condition for Carfilzomib Impurity 13 (hydrochloride) is 2–8°C . In contrast, the carfilzomib API is typically required to be stored at -20°C in a desiccated environment to maintain stability .

Storage Temperature
Cross-study
2–8°C vs -20°C (API)
Less stringent storage may simplify cold-chain logistics for the reference standard.
Manufacturer-recommended conditions for solid material
Stability Studies Cold Chain Logistics Reference Standard Handling

Regulatory Documentation Advantage

Carfilzomib Impurity 13 (hydrochloride) is supplied with a comprehensive analytical data package that complies with USP, EMA, JP, and BP standards . This includes a detailed Structure Elucidation Report (SER), Certificate of Analysis (COA), and HPLC, MS, and NMR spectra . Many alternative impurity standards from general chemical suppliers lack this level of validated, regulatory-grade documentation.

Regulatory Documentation
Supporting
SER, COA, USP/EMA/JP/BP compliant
Supports analytical method validation and regulatory dossier preparation.
Qualitative assessment; non-pharmacopeial alternatives may lack equivalent documentation
Regulatory Affairs Quality Control ANDA Submissions

Certified Purity for Reference Standard Use

Carfilzomib Impurity 13 (hydrochloride) is provided with a certified purity of 95% . While carfilzomib API for pharmaceutical use is typically >99% pure, a purity of 95% is widely accepted for a reference standard used in analytical method development and impurity quantification, as the exact purity value is used to correct for the standard's contribution in quantitative calculations.

Certified Purity
Class-level
95% (HPLC)
Reported purity context supports impurity quantification correction in HPLC methods.
Data to verify; typical acceptance for reference standard use
Reference Standard Characterization Analytical Method Validation

Applications of Carfilzomib Impurity 13


Analytical Method Development & Validation

Due to its distinct molecular weight and chromatographic properties relative to the API , Carfilzomib Impurity 13 (hydrochloride) serves as a critical system suitability marker and calibration standard in the development and validation of HPLC and UHPLC methods for quantifying impurities in carfilzomib drug substance .

Quality Control & Batch Release Testing

The compound's high purity and regulatory-compliant documentation make it an ideal reference standard for routine quality control (QC) analysis of carfilzomib API and finished drug product batches, ensuring compliance with ICH Q3A and pharmacopeial monograph limits for related substances.

Stability & Forced Degradation Studies

As a potential degradation product, Carfilzomib Impurity 13 (hydrochloride) is essential for identifying and quantifying degradation pathways in forced degradation studies . Its established storage stability at 2–8°C also supports long-term stability study protocols.

Regulatory Dossier Preparation (ANDA/NDA)

The availability of a detailed Structure Elucidation Report (SER) and compliance with major pharmacopeial standards (USP, EMA, JP, BP) directly supports the preparation of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for generic and innovative carfilzomib products, respectively.

Application
Selection Property
Validation Focus
Analytical Method Development
Distinct retention vs API & other impurities
System suitability and specificity (HPLC/UHPLC)
QC Batch Release
Certified purity with full COA
Impurity quantification accuracy (ICH Q3A)
Stability & Forced Degradation Studies
Known degradation product identity
Stability-indicating method validation
Regulatory Dossier (ANDA/NDA)
Pharmacopeial documentation package (USP/EP)
Impurity profile compliance for submission

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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